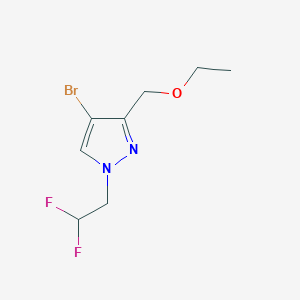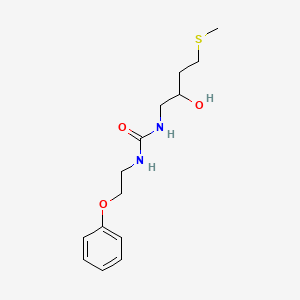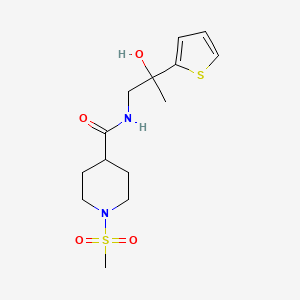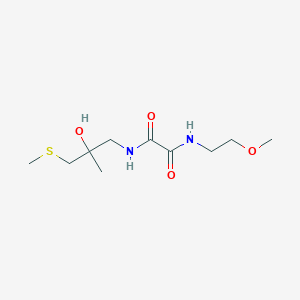
3-fluoro-4-methoxy-N-((6-phenylpyrimidin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information available on the synthesis of “3-fluoro-4-methoxy-N-((6-phenylpyrimidin-4-yl)methyl)benzamide”, there are related compounds that have been synthesized. For instance, N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives have been synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .Aplicaciones Científicas De Investigación
Structural and Molecular Studies
A study by Richter et al. (2023) on methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a side product in the synthesis of an antitubercular agent, could imply potential applications in the development of pharmaceuticals, particularly those targeting tuberculosis. This suggests that compounds with a similar methoxy and methylpyrimidinyl structure may be of interest in medicinal chemistry, particularly for their potential biological activities or as intermediates in drug synthesis (Richter et al., 2023).
Antineoplastic Applications
The discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) as a selective and orally efficacious inhibitor of the Met kinase superfamily by Schroeder et al. (2009) indicates the relevance of fluorinated benzamide derivatives in cancer therapy. This suggests that similar fluorinated compounds might be explored for their antineoplastic properties, highlighting a potential application in cancer research (Schroeder et al., 2009).
Receptor Binding and Neurological Applications
Research on serotonin 1A receptors in the living brain of Alzheimer's disease patients using a selective molecular imaging probe underscores the utility of fluorinated benzamide analogs in neurological research, particularly for the investigation of receptor densities in neurodegenerative diseases. This points towards a potential application in developing imaging agents or therapeutics for neurological conditions (Kepe et al., 2006).
Sigma-2 Receptor Imaging
Tu et al. (2007) explored fluorine-containing benzamide analogs as ligands for PET imaging of the sigma-2 receptor status of solid tumors, indicating the potential of such compounds in oncological imaging. This suggests an application in designing diagnostic tools for cancer, leveraging the unique properties of fluorine-18 labeled compounds (Tu et al., 2007).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to inhibit enzymes such as17ß-hydroxysteroid dehydrogenase Type 2 and phosphodiesterase (PDE10A) . These enzymes play crucial roles in steroid hormone metabolism and signal transduction, respectively.
Mode of Action
Similar compounds have been reported to inhibit their target enzymes, thereby altering the normal biochemical processes in the cell .
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, inhibition of 17ß-hydroxysteroid dehydrogenase Type 2 can impact steroid hormone metabolism . Similarly, inhibition of PDE10A can affect cyclic nucleotide signaling pathways . The exact downstream effects would depend on the specific cellular context.
Result of Action
Similar compounds have demonstrated antitumor effects, suggesting potential applications in cancer therapy .
Propiedades
IUPAC Name |
3-fluoro-4-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-25-18-8-7-14(9-16(18)20)19(24)21-11-15-10-17(23-12-22-15)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUROFZGDAILYPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC(=NC=N2)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-prop-2-enoxy-3-oxanyl]acetamide](/img/no-structure.png)
![N-(2-ethoxyphenyl)-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2890537.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2890538.png)
![N-(2-ethyl-6-methylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2890541.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2890544.png)
![ethyl 2-(2-((4-(4-bromophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2890546.png)



